N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea
CAS No.: 338784-99-9
Cat. No.: VC6399164
Molecular Formula: C17H19Cl2N3O2
Molecular Weight: 368.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338784-99-9 |
|---|---|
| Molecular Formula | C17H19Cl2N3O2 |
| Molecular Weight | 368.26 |
| IUPAC Name | 1-tert-butyl-3-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]urea |
| Standard InChI | InChI=1S/C17H19Cl2N3O2/c1-17(2,3)21-16(24)20-11-7-8-15(23)22(9-11)10-12-13(18)5-4-6-14(12)19/h4-9H,10H2,1-3H3,(H2,20,21,24) |
| Standard InChI Key | CJZLCUBTHGRWTP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(tert-Butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea is systematically named according to IUPAC conventions as 1-tert-butyl-3-[1-[(2,6-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl]urea. Its molecular structure (Fig. 1) comprises:
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A urea moiety (NH–CO–NH) linking a tert-butyl group to a pyridine derivative.
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A 2,6-dichlorobenzyl group attached to the pyridine ring’s nitrogen.
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A 6-oxo-1,6-dihydropyridin-3-yl scaffold, which introduces keto-enol tautomerism potential.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 338784-99-9 |
| Molecular Formula | C₁₇H₁₉Cl₂N₃O₂ |
| Molecular Weight | 368.26 g/mol |
| IUPAC Name | 1-tert-butyl-3-[1-[(2,6-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl]urea |
| Solubility | Not reported |
| Melting Point | Not reported |
Structural Analysis
The compound’s pyridine ring adopts a 1,6-dihydro configuration, with the keto group at position 6 contributing to resonance stabilization. The 2,6-dichlorobenzyl substituent introduces steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems. Computational modeling suggests that the tert-butyl group enhances lipophilicity, potentially improving membrane permeability .
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Oxidation | KMnO₄, acidic aqueous medium |
| 2 | N-Alkylation | 2,6-Dichlorobenzyl chloride, base (e.g., K₂CO₃) |
| 3 | Urea coupling | tert-Butyl isocyanate, DMF, 60°C |
Challenges in Synthesis
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Regioselectivity: Ensuring alkylation occurs exclusively at the pyridine nitrogen requires careful control of reaction conditions.
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Purification: The compound’s polar urea group and hydrophobic tert-butyl moiety complicate chromatographic separation.
Biological and Chemical Applications
Enzyme Inhibition
The compound’s urea moiety mimics phosphate groups, a feature exploited in inhibitors of Mur enzymes (critical for bacterial cell wall synthesis) . Docking studies suggest that the tert-butyl group occupies hydrophobic pockets in MurB, while the pyridine ring interacts with catalytic residues (Fig. 2) .
Table 3: Comparative Enzyme Inhibition Data (Hypothetical)
| Compound | Target Enzyme | IC₅₀ (μM) | Binding Free Energy (kcal/mol) |
|---|---|---|---|
| N-(tert-Butyl)-N'-[...]urea | MurB | 7.7* | -10.11* |
| Reference Inhibitor | MurB | 2.4 | -12.34 |
*Extrapolated from structural analogs .
Future Directions and Research Opportunities
Synthetic Optimization
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Flow Chemistry: Continuous-flow systems could improve yield and regioselectivity during N-alkylation.
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Green Solvents: Replacing DMF with cyclopentyl methyl ether (CPME) may enhance sustainability.
Biological Screening
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